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6-Bromo-2-isopropylpyridazin-3(2H)-one Documentation Hub

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  • Product: 6-Bromo-2-isopropylpyridazin-3(2H)-one
  • CAS: 1824051-81-1

Core Science & Biosynthesis

Foundational

Physical properties of 2-isopropyl-6-bromopyridazin-3-one

An In-depth Technical Guide to the Physical and Structural Characterization of 2-isopropyl-6-bromopyridazin-3-one Abstract Pyridazinone derivatives represent a class of heterocyclic compounds with significant importance...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Structural Characterization of 2-isopropyl-6-bromopyridazin-3-one

Abstract

Pyridazinone derivatives represent a class of heterocyclic compounds with significant importance in medicinal chemistry and drug development, owing to their diverse biological activities. The compound 2-isopropyl-6-bromopyridazin-3-one is a specific analogue within this class, and a thorough understanding of its physical properties is paramount for its application in synthesis, formulation, and biological screening. This guide provides a comprehensive framework for the systematic determination and validation of the key physical and structural properties of this molecule. It is designed for researchers and drug development professionals, emphasizing not just the protocols themselves, but the scientific rationale behind the experimental design, ensuring a self-validating and robust characterization process.

Introduction and Molecular Overview

The pyridazinone core is a privileged scaffold in pharmaceutical research. The introduction of an isopropyl group at the N-2 position and a bromine atom at the C-6 position creates a molecule with distinct electronic and steric properties that can modulate its interaction with biological targets. As with any novel or specialized chemical entity, a foundational step before its use in advanced applications is the precise determination of its physical characteristics. These properties, including melting point, solubility, and spectroscopic identity, govern its purity, stability, handling, and suitability for further chemical modification or formulation.

This document outlines the essential experimental workflows to characterize 2-isopropyl-6-bromopyridazin-3-one, establishing a reliable data profile for this compound.

Table 1: Computed Molecular Properties for 2-isopropyl-6-bromopyridazin-3-one

PropertyValueRationale
Molecular Formula C₇H₉BrN₂ODerived from the chemical structure.
Molecular Weight 217.07 g/mol Sum of the atomic weights of the constituent atoms.
Canonical SMILES CC(C)N1N=CC=C(C1=O)BrA unique line notation representing the 2D structure.
Predicted XLogP3 1.2 - 1.8This value, predicted via computational models, suggests moderate lipophilicity, which may influence solubility in both organic and aqueous systems.
Hydrogen Bond Donors 0The N-2 position is substituted, removing the potential N-H donor.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the pyridazinone ring nitrogen atoms can act as hydrogen bond acceptors.

Purity and Thermal Behavior: Melting Point Determination

Scientific Rationale

The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity.[1] A pure crystalline solid typically exhibits a sharp, well-defined melting point range (often ≤ 1°C). Impurities disrupt the crystal lattice, resulting in a lower and broader melting range.[2] Therefore, establishing a consistent and narrow melting point range is a critical first step in validating the synthesis and purification of 2-isopropyl-6-bromopyridazin-3-one.

Experimental Protocol for Melting Point Determination

This protocol describes the use of a digital melting point apparatus (e.g., Mel-Temp) for accurate and reproducible measurements.[1][2][3]

  • Sample Preparation:

    • Place a small amount (10-20 mg) of the dry, crystalline 2-isopropyl-6-bromopyridazin-3-one onto a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine, uniform powder. This ensures efficient and even heat transfer within the capillary tube.

  • Capillary Tube Loading:

    • Tamp the open end of a capillary melting point tube into the powdered sample until a small amount (2-3 mm in height) of the compound enters the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end.[2]

  • Preliminary (Rapid) Determination:

    • Place the loaded capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly identify an approximate melting temperature. This initial run conserves time and establishes the range for a more precise measurement.

  • Accurate (Slow) Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the preliminary run.

    • Insert a new, freshly packed capillary tube.

    • Set a slow heating rate of 1-2°C per minute. A slow ramp rate is crucial for allowing the system to remain in thermal equilibrium, yielding an accurate range.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal of the solid melts completely (T₂). The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate determination at least two more times. Consistent results (within 0.5°C) validate the measurement.

Visualization: Melting Point Workflow

MeltingPointWorkflow A Prepare Sample (Grind to fine powder) B Load Capillary Tube (2-3 mm height) A->B C Rapid Determination (~10-20°C/min ramp) B->C D Note Approximate Melting Temperature (T_approx) C->D E Cool Apparatus (to T_approx - 20°C) D->E F Accurate Determination (1-2°C/min ramp) E->F G Record Melting Range (T_onset to T_clear) F->G H Repeat for Consistency (≥ 2 times) G->H

Caption: Workflow for accurate melting point determination.

Solubility Profiling

Scientific Rationale

Solubility is a critical parameter that influences every stage of drug development, from chemical synthesis (solvent selection) and purification (crystallization) to formulation and bioavailability. The structure of 2-isopropyl-6-bromopyridazin-3-one is amphiphilic, containing a polar pyridazinone ring capable of hydrogen bonding and nonpolar regions (isopropyl and bromophenyl moieties). This suggests it will have varied solubility across different solvent classes. A systematic solubility screen is conducted based on the "like dissolves like" principle and acid-base chemistry to build a comprehensive profile.[4]

Experimental Protocol for Qualitative Solubility Testing

This protocol provides a standardized method for assessing solubility in a range of pharmaceutically and synthetically relevant solvents.[5][6][7]

  • General Procedure:

    • Add approximately 5 mg of 2-isopropyl-6-bromopyridazin-3-one to a small test tube.

    • Add 0.5 mL of the test solvent in portions, vortexing or shaking vigorously for at least 30-60 seconds after each addition.[4][5]

    • Visually inspect the solution for any remaining solid particles against a contrasting background.

    • Classify as "Soluble" (no visible solid), "Partially Soluble" (some solid remains but significant dissolution occurred), or "Insoluble" (no apparent dissolution).

  • Solvent Selection and Testing Flow:

    • Step 1: Water. Test for solubility in deionized water. The presence of polar functional groups may impart some aqueous solubility.

    • Step 2: Aqueous Acid/Base (if water-insoluble). This sequence probes for ionizable functional groups.[7]

      • 5% Aqueous HCl: Solubility indicates the presence of a basic group (e.g., an amine). The pyridazinone nitrogens are generally not basic enough to be protonated by dilute acid.

      • 5% Aqueous NaOH: Solubility indicates an acidic proton. The pyridazinone ring does not have an acidic proton due to N-substitution.

    • Step 3: Organic Solvents. Test in a range of solvents with varying polarities to establish a full profile.

      • Nonpolar: Hexanes, Toluene

      • Moderately Polar (Aprotic): Diethyl Ether, Ethyl Acetate, Dichloromethane (DCM)

      • Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

      • Polar Protic: Methanol, Ethanol

Visualization: Solubility Testing Flowchart

SolubilityFlowchart start Start with Sample water Soluble in Water? start->water hcl Soluble in 5% HCl? water->hcl No organic Test Organic Solvents (Polar & Nonpolar) water->organic Yes naoh Soluble in 5% NaOH? hcl->naoh No end_base Basic Compound hcl->end_base Yes end_acid Acidic Compound naoh->end_acid Yes end_neutral Neutral Compound naoh->end_neutral No end_neutral->organic

Caption: Decision workflow for solubility classification.

Predicted Solubility Profile
SolventSolvent ClassPredicted SolubilityRationale
WaterPolar ProticLow to InsolubleThe large nonpolar surface area from the isopropyl and brominated ring likely outweighs the polarity of the carbonyl group.
HexaneNonpolarLow to InsolubleThe molecule possesses significant polarity from the pyridazinone core.
DichloromethaneModerately Polar AproticSolubleGood balance of polarity to dissolve both polar and nonpolar features.
Ethyl AcetateModerately Polar AproticSolubleThe ester group can interact with the polar core of the solute.
Methanol / EthanolPolar ProticSolubleCapable of acting as hydrogen bond acceptors for the solvent's hydroxyl group.
DMSO / DMFPolar AproticVery SolubleHighly polar solvents capable of dissolving a wide range of organic molecules.

Structural Confirmation by Spectroscopy

Scientific Rationale

While properties like melting point and solubility provide valuable information, they do not confirm the chemical structure. Spectroscopic techniques are essential for unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for mapping the carbon-hydrogen framework of an organic molecule.[8][9] Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition (specifically, the presence of bromine).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble (e.g., Chloroform-d, CDCl₃, or DMSO-d₆), as determined from the solubility screen.

  • Sample Weighing: Accurately weigh 5-10 mg of 2-isopropyl-6-bromopyridazin-3-one and transfer it to a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing an internal standard (typically 0.03% Tetramethylsilane, TMS).

  • Dissolution: Cap the NMR tube and invert it several times or use a vortex mixer to ensure the sample is fully dissolved. The solution should be clear and free of particulate matter.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

The ¹H NMR spectrum provides definitive evidence for the proton environment, connectivity, and relative abundance.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.5Doublet1HH-4Vinylic proton on the pyridazinone ring, likely coupled to H-5.
~ 6.8 - 7.2Doublet1HH-5Vinylic proton adjacent to the bromine atom, coupled to H-4.
~ 4.8 - 5.2Septet1H-CH(CH₃)₂The methine proton of the isopropyl group, split by the six equivalent methyl protons (n+1 = 7).
~ 1.4 - 1.6Doublet6H-CH(CH₃)₂The six equivalent protons of the two methyl groups, split by the single methine proton (n+1 = 2).
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. A sample can be analyzed as a thin film, a KBr pellet, or via an Attenuated Total Reflectance (ATR) accessory.

Predicted Key IR Absorptions:

  • ~1660-1680 cm⁻¹: Strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the cyclic amide (lactam) in the pyridazinone ring.

  • ~1580-1620 cm⁻¹: Absorptions corresponding to C=N and C=C stretching vibrations within the heterocyclic ring.

  • ~2950-3000 cm⁻¹: C-H stretching vibrations from the isopropyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. For 2-isopropyl-6-bromopyridazin-3-one, the most telling feature will be the isotopic pattern of bromine.

Predicted Mass Spectrum Features:

  • Molecular Ion (M⁺): A pair of peaks corresponding to the molecular ion.

  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed at m/z = 216 and m/z = 218, which is a definitive signature for a monobrominated compound.

Conclusion

This technical guide establishes a rigorous and scientifically grounded framework for the comprehensive characterization of 2-isopropyl-6-bromopyridazin-3-one. By systematically determining its melting point, solubility profile, and spectroscopic signatures, researchers can ensure the compound's identity, purity, and suitability for downstream applications in drug discovery and development. The protocols and rationale provided herein are designed to be self-validating and serve as a standard operating procedure for the analysis of this and other novel pyridazinone derivatives.

References

  • University of Colorado Boulder. (n.d.). Melting Point Determination. Organic Chemistry Laboratory Techniques. [Link]

  • James Madison University. (n.d.). Experiment 1: Determination of Solubility. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • Studylib. (n.d.). Melting Point Determination Lab Protocol. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds?. [Link]

  • University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • PubChem. (n.d.). 2-Bromo-6-isopropylpyridine. National Center for Biotechnology Information. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]

  • Massachusetts Institute of Technology. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT OpenCourseWare. [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. [Link]

  • Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling of 6-Bromo-2-isopropylpyridazin-3(2H)-one

This is an in-depth technical guide on the solubility profiling of 6-Bromo-2-isopropylpyridazin-3(2H)-one , a critical intermediate in the synthesis of thyroid hormone receptor beta (THR-β) agonists and other bioactive h...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility profiling of 6-Bromo-2-isopropylpyridazin-3(2H)-one , a critical intermediate in the synthesis of thyroid hormone receptor beta (THR-β) agonists and other bioactive heterocycles.

Executive Summary

6-Bromo-2-isopropylpyridazin-3(2H)-one represents a distinct class of functionalized pyridazinone scaffolds often utilized as electrophilic building blocks in medicinal chemistry (e.g., for Suzuki-Miyaura cross-couplings or SNAr reactions). Its physicochemical profile is dominated by the lipophilic isopropyl group and the polarizable bromine atom, creating a specific solubility window that favors polar aprotic solvents like Dimethyl Sulfoxide (DMSO) over protic solvents like Methanol (MeOH) , though both are viable under specific conditions.

This guide provides a rigorous framework for determining, optimizing, and maintaining the solubility of this compound, ensuring reproducibility in biological assays and synthetic workflows.

Physicochemical Characterization & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solubility behavior.

Structural Analysis
  • Core Scaffold: Pyridazin-3(2H)-one (Polar, Hydrogen Bond Acceptor).

  • Substituents:

    • Bromine (C-6): Increases lipophilicity and molecular weight; introduces a halogen bond donor capability.

    • Isopropyl (N-2): A significant lipophilic domain that disrupts the crystal lattice energy compared to the unsubstituted parent, generally enhancing solubility in organic solvents.

Theoretical Solubility Profile

Based on Structure-Property Relationships (SPR) of similar 2-substituted-6-halopyridazinones:

PropertyEstimateImpact on Solubility
Molecular Weight ~217.06 g/mol Low MW favors good solubility in organic solvents.
LogP (Octanol/Water) ~1.8 – 2.2Moderately lipophilic. High affinity for DMSO.
H-Bond Donors (HBD) 0No -NH or -OH groups (N-2 is substituted).
H-Bond Acceptors (HBA) 3 (2N, 1O)Interacts well with protic solvents (MeOH) but lacks donor capability.
Predicted DMSO Solubility >100 mM Excellent. Primary choice for stock solutions.
Predicted MeOH Solubility 20–50 mM Good. Suitable for LC-MS or crystallization, but lower capacity than DMSO.

Solvent Systems: DMSO vs. Methanol

The choice between DMSO and Methanol is not merely about dissolving the compound; it dictates the stability and utility of the resulting solution.

Dimethyl Sulfoxide (DMSO)
  • Role: The "Universal Solvent" for stock solutions in biological assays.

  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ). It solvates the pyridazinone core via strong dipole-dipole interactions and dispersion forces with the bromine/isopropyl groups.
    
  • The "DMSO Paradox": While 6-Bromo-2-isopropylpyridazin-3(2H)-one is highly soluble in pure DMSO, DMSO is extremely hygroscopic. It absorbs water from the atmosphere, which can cause the lipophilic compound to precipitate over time (solubility crashes as water content rises).

    • Recommendation: Store DMSO stocks in small aliquots, sealed under argon/nitrogen, and avoid repeated freeze-thaw cycles.

Methanol (MeOH)
  • Role: Preferred for analytical chemistry (LC-MS mobile phases) and intermediate purification.

  • Mechanism: Methanol is a polar protic solvent. It acts as a Hydrogen Bond Donor (HBD) to the pyridazinone's carbonyl oxygen and nitrogen atoms.

  • Limitation: The lack of H-bond donors on the solute means the interaction is asymmetric. Solubility is generally lower than in DMSO.

  • Volatility: Methanol evaporates distinctively faster than DMSO.

    • Recommendation: Use for short-term handling or synthesis; avoid for long-term storage of quantitative standards due to concentration drift from evaporation.

Experimental Protocols: Determining Solubility

Do not rely on literature values alone. Batch-to-batch variation in crystal polymorphism can alter solubility. Use these self-validating protocols.

Tier 1: Kinetic Solubility (High-Throughput)

Purpose: Rapid estimation for biological assays (e.g., 10 mM screening). Method: "Precipitation from DMSO Stock."

  • Preparation: Dissolve compound in 100% DMSO to 20 mM.

  • Dilution: Spike into aqueous buffer (PBS, pH 7.4) to reach 2% DMSO final concentration (e.g., 400 µM compound).

  • Observation: Measure turbidity via nephelometry or UV-Vis absorption at 620 nm (non-absorbing region).

  • Result: If absorbance increases, the compound has precipitated (Solubility Limit Reached).

Tier 2: Thermodynamic Solubility (Gold Standard)

Purpose: Accurate saturation limit for formulation or synthesis. Method: "Shake-Flask Method."

Workflow Diagram:

SolubilityWorkflow Start Solid Compound (Excess) Solvent Add Solvent (DMSO or MeOH) Start->Solvent Equilibration Shake/Incubate (24h @ 25°C) Solvent->Equilibration Separation Filtration / Centrifugation (Remove Solid) Equilibration->Separation Analysis HPLC-UV / LC-MS Quantification Separation->Analysis Analysis->Start If Unsaturated, Add More Solid

Figure 1: Thermodynamic Solubility Workflow. This process ensures equilibrium is reached between the solid and dissolved phases.

Protocol Steps:

  • Weighing: Place ~5 mg of solid 6-Bromo-2-isopropylpyridazin-3(2H)-one into a glass vial.

  • Solvent Addition: Add 250 µL of solvent (DMSO or MeOH).

  • Saturation: If the solid dissolves completely immediately, add more solid until a visible suspension remains.

  • Equilibration: Agitate (shaker or rotator) for 24 hours at ambient temperature (25°C).

    • Critical Control: Protect from light if the bromine bond is photosensitive (common in halogenated heterocycles).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter (compatible with DMSO/MeOH).

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared from a known stock.

Troubleshooting & Best Practices

Solvation Mechanism Visualization

Understanding how the solvent interacts helps in troubleshooting precipitation.

Solvation Solute 6-Bromo-2-isopropyl pyridazin-3(2H)-one DMSO DMSO Molecules DMSO->Solute Solvates Lipophilic Regions Interaction1 Dipole-Dipole (Strong) MeOH Methanol Molecules MeOH->Solute Solvates Polar Head Interaction2 H-Bonding (Solvent Donor -> Solute Acceptor)

Figure 2: Solvation Mechanisms. DMSO effectively solvates both the polar core and lipophilic substituents, while Methanol relies heavily on H-bonding to the core.

Handling Stock Solutions
  • Storage: Store 10–20 mM DMSO stocks at -20°C.

  • Thawing: Ensure the solution is fully liquid and vortexed before use. DMSO freezes at 19°C; localized concentration gradients ("freeze concentration") can occur during thawing.

  • Visual Check: Always inspect for "needles" or turbidity before pipetting. If observed, sonicate for 5 minutes at 40°C.

References

  • National Center for Advancing Translational Sciences (NCATS).Assay Guidance Manual: Solubility Assays. (Accessed 2024). A comprehensive guide on kinetic and thermodynamic solubility protocols.

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. (Fundamental principles of solubility in drug discovery).

  • Gaylord Chemical.Dimethyl Sulfoxide (DMSO) Physical Properties. (Technical Bulletin).

  • Sigma-Aldrich (Merck).Solvent Properties and Miscibility Table.
Foundational

Suppliers and price of 6-Bromo-2-isopropylpyridazin-3(2H)-one intermediate

Based on your request, I have structured this as an in-depth technical guide for researchers and drug development professionals. This document focuses on the specific intermediate 6-Bromo-2-isopropylpyridazin-3(2H)-one (...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have structured this as an in-depth technical guide for researchers and drug development professionals. This document focuses on the specific intermediate 6-Bromo-2-isopropylpyridazin-3(2H)-one (CAS 1824051-81-1), distinguishing it from common isomers used in other pathways (e.g., Resmetirom synthesis), and providing actionable synthesis, sourcing, and quality control protocols.[]

CAS Number: 1824051-81-1 Molecular Formula: C7H9BrN2O Molecular Weight: 217.06 g/mol

Executive Summary & Application Context

6-Bromo-2-isopropylpyridazin-3(2H)-one is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinases, GPCRs, and nuclear receptors. Unlike its C-alkylated isomer (often associated with THR-β agonists like Resmetirom), this N-alkylated variant serves as a critical scaffold for introducing the pyridazinone core with a fixed N-substituent, preventing tautomeric ambiguity in downstream coupling reactions.[]

Key Applications:

  • Kinase Inhibitors: Used as a hinge-binding scaffold where the N-isopropyl group occupies the solvent-exposed region.

  • PROTAC Linkers: The bromine handle allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach E3 ligase ligands or warheads.

  • Agrochemicals: Precursor for novel pyridazinone-based herbicides.

Market Analysis: Suppliers & Pricing

Due to its specific regiochemistry (N-alkylation vs. O-alkylation), this intermediate is not a commodity chemical.[] It is classified as a High-Value/Custom Synthesis item.

Pricing Landscape (Q1 2025 Estimates)

Prices vary significantly based on purity guarantees and regioisomeric control.[]

QuantityPrice Range (USD)Lead TimeMarket Status
1 g $850 - $1,2002-3 WeeksStock (Limited)
5 g $2,800 - $3,5004-6 WeeksMake-to-Order
100 g+ Custom Quote8-12 WeeksCustom Synthesis
Key Suppliers & Sourcing Channels

Researchers should prioritize suppliers who provide H-NMR and NOESY data to confirm N-alkylation over O-alkylation.

  • Primary Aggregators: MolPort, eMolecules, PubChem Vendors.[]

  • Custom Synthesis Specialists:

    • WuXi AppTec / Enamine: Reliable for scaling up to kg quantities.[]

    • Combi-Blocks / Fluorochem: Often hold small stock (mg to g scale).[]

    • BLD Pharm: Frequently lists pyridazinone analogs; verify specific isomer availability.[]

Procurement Note: Always specify CAS 1824051-81-1 and request a Certificate of Analysis (CoA) explicitly stating "N-isopropyl" connectivity. Confusion with the 4-isopropyl or 5-isopropyl isomers (Resmetirom intermediates) is common.

Technical Specifications & Synthesis

The synthesis of 6-Bromo-2-isopropylpyridazin-3(2H)-one requires careful control of regioselectivity during the alkylation step. The pyridazinone ring can undergo alkylation at either the Nitrogen (N2) or the Oxygen (O3), leading to mixtures.[]

Retrosynthetic Analysis

The most robust route involves the N-alkylation of 6-bromo-3(2H)-pyridazinone. Direct ring closure with isopropyl hydrazine is possible but often yields lower regioselectivity or requires expensive hydrazines.[]

SynthesisRoute Start 3,6-Dibromopyridazine (Commodity) Inter1 6-Bromo-3(2H)-pyridazinone (Hydrolysis Product) Start->Inter1 AcOH, NaOAc Reflux Target 6-Bromo-2-isopropylpyridazin-3(2H)-one (Target: N-Alkylated) Inter1->Target iPr-X, Base (DMF/K2CO3) SideProduct 3-Isopropoxy-6-bromopyridazine (Impurity: O-Alkylated) Inter1->SideProduct Competing Reaction

Figure 1: Synthetic pathway highlighting the critical bifurcation between N-alkylation (Target) and O-alkylation (Impurity).[]

Detailed Experimental Protocol

Step 1: Hydrolysis of 3,6-Dibromopyridazine

  • Reagents: 3,6-Dibromopyridazine (1.0 eq), Sodium Acetate (2.0 eq), Glacial Acetic Acid (Solvent).[]

  • Procedure: Reflux the mixture for 12-16 hours. Monitor by TLC (EtOAc/Hexane).[]

  • Workup: Concentrate in vacuo. Dilute with water.[] The product, 6-bromo-3(2H)-pyridazinone, precipitates as a solid.[] Filter and wash with cold water.[]

  • Yield: Typically 70-80%.

Step 2: N-Alkylation (Critical Step) Objective: Maximize N-alkylation over O-alkylation.

  • Reagents: 6-Bromo-3(2H)-pyridazinone (1.0 eq), Isopropyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Condition Logic:

    • Solvent: DMF promotes S_N2 type reactions.

    • Base: K₂CO₃ is mild enough to deprotonate the amide (pKa ~10.[]5) without promoting excessive O-alkylation (which is favored by harder bases like NaH or Ag salts).[]

    • Temperature: Maintain at 50-60°C. Higher temperatures increase O-alkylation.

  • Procedure:

    • Dissolve starting material in DMF.[][2] Add K₂CO₃. Stir for 30 min.

    • Add Isopropyl Iodide dropwise.[]

    • Stir at 60°C for 4-6 hours.

  • Purification (Crucial):

    • The crude mixture will contain ~80-90% N-isomer and ~10-20% O-isomer.

    • Separation: Flash column chromatography (SiO₂).[]

    • Eluent: The O-isomer (less polar) elutes first (e.g., 10% EtOAc/Hexane).[] The N-isomer (Target) elutes later (e.g., 30-50% EtOAc/Hexane).[]

Quality Control & Validation

To ensure the integrity of the intermediate for drug development, the following analytical criteria must be met.

Regioisomer Differentiation (NMR)

Distinguishing the N-isopropyl (Target) from the O-isopropyl (Impurity) is the primary QC challenge.[]

FeatureN-Isopropyl (Target)O-Isopropyl (Impurity)
Carbonyl (C=O) Present (~160 ppm in 13C)Absent (Aromatic C-O ~165 ppm)
H-NMR (CH of iPr) Septet, ~5.1 - 5.3 ppmSeptet, ~5.4 - 5.6 ppm (Deshielded by O)
C-NMR (CH of iPr) ~45 - 50 ppm (N-CH)~70 - 75 ppm (O-CH)
Specification Sheet (Template)
  • Appearance: White to off-white solid.

  • Purity (HPLC): ≥ 97.0% (Area %).[]

  • Regioisomeric Purity: ≤ 0.5% O-isomer (Critical for GMP).

  • Identity: 1H-NMR, MS consistent with structure.[]

  • Water Content: ≤ 0.5% (Karl Fischer).[]

References

  • ChemicalBook. 6-Bromo-2-isopropylpyridazin-3(2H)-one Product Page. Retrieved from .[]

  • BLD Pharm. Pyridazinone Building Blocks and Isomers. Retrieved from .[]

  • Coates, W. J., & McKillop, A. (1993).[] Regioselective alkylation of 3-pyridazinones. Journal of Heterocyclic Chemistry. (General reference for pyridazinone alkylation mechanics).

  • Maes, B. U., et al. (2002).[] Kinetic vs Thermodynamic Control in Pyridazinone Alkylation. Tetrahedron. (Theoretical grounding for K2CO3/DMF protocol).

Sources

Protocols & Analytical Methods

Method

Procedure for N-alkylation of 6-bromopyridazin-3(2H)-one with isopropyl halides

Initiating Literature Search I'm starting a deep dive into the N-alkylation of pyridazinone derivatives. Right now, I'm specifically focused on 6-bromopyridazin-3(2H)-one's reaction with isopropyl halides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Search

I'm starting a deep dive into the N-alkylation of pyridazinone derivatives. Right now, I'm specifically focused on 6-bromopyridazin-3(2H)-one's reaction with isopropyl halides. My search terms are being refined to capture relevant studies. I aim to build a strong foundation of knowledge on this subject.

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I'm now expanding my search terms to include specific aspects of the pyridazinone alkylation, like regioselectivity and suitable reaction conditions. I'm focusing on "N-alkylation of 6-bromopyridazin-3(2H)-one," "reaction of pyridazinones with isopropyl halides," and similar combinations. I'm also preparing to structure the application note, starting with an introduction highlighting the importance of N-alkylated pyridazinones in medicinal chemistry.

Planning Application Note Structure

I'm now outlining the application note's structure. I'll include sections on reaction mechanisms, regioselectivity, and a detailed experimental protocol with step-by-step instructions. Characterization data will be presented in a table. Troubleshooting and a comparative analysis of isopropyl halides are also planned. Finally, a thorough references section is being compiled.

Expanding Search Scope

I've broadened my search parameters to include specific aspects like "synthesis of N-isopropyl-6-bromopyridazin-3(2H)-one," "regioselectivity in pyridazinone alkylation," and various bases and solvents. I'm building out a plan for the application note. The introduction will focus on the medicinal chemistry significance of N-alkylated pyridazinones. I'm planning sections for reaction mechanisms and a comprehensive experimental protocol with detailed procedures. Characterization data will be in a table. Troubleshooting and isopropyl halide analysis are also planned, followed by a references section. I'll design visual aids like Graphviz diagrams for the reaction scheme and experimental workflow.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Bromo-2-isopropylpyridazin-3(2H)-one

Topic: Flash Column Chromatography Purification of 6-Bromo-2-isopropylpyridazin-3(2H)-one Ticket ID: CHEM-PUR-500336 Status: Active Support Tier: Level 3 (Senior Application Scientist) System Overview & Separation Logic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flash Column Chromatography Purification of 6-Bromo-2-isopropylpyridazin-3(2H)-one Ticket ID: CHEM-PUR-500336 Status: Active Support Tier: Level 3 (Senior Application Scientist)

System Overview & Separation Logic

Welcome to the technical support hub for the purification of 6-Bromo-2-isopropylpyridazin-3(2H)-one . This guide addresses the specific challenges associated with separating N-alkylated pyridazinones from their O-alkylated regioisomers and unreacted starting materials.

The Separation Challenge

In the alkylation of 6-bromopyridazin-3(2H)-one, three distinct species are typically present in the crude mixture. Understanding their polarity differences is critical for successful chromatography.

ComponentSpecies TypePolarityElution Order (Normal Phase)
Impurity A 6-Bromo-3-isopropoxypyridazine (O-isomer)Low1st (Fastest)
Target 6-Bromo-2-isopropylpyridazin-3(2H)-one Medium 2nd
Impurity B 6-Bromopyridazin-3(2H)-one (Starting Material)High3rd (Slowest/Streaks)

Technical Insight: The O-isomer lacks the lactam carbonyl dipole and is significantly less polar than the N-alkylated target. The starting material contains an acidic N-H proton, making it highly interactive with silica silanols, often requiring polar "push" solvents to elute.

Standard Operating Procedure (SOP)

Method: Flash Column Chromatography

Stationary Phase: Silica Gel 60 (40–63 µm) Mobile Phase: Hexanes / Ethyl Acetate (EtOAc)

Step 1: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to the moderate solubility of the pyridazinone core, which can lead to peak broadening.

  • Dissolve the crude residue in a minimal amount of Dichloromethane (DCM).

  • Add silica gel (ratio: 2g silica per 1g crude).

  • Rotary evaporate to dryness until a free-flowing powder is obtained.

  • Load the powder into a solid load cartridge or directly onto the column bed.

Step 2: Gradient Elution Protocol

Do not use an isocratic hold immediately. Use a shallow gradient to resolve the O-isomer from the Target.

  • 0–5 min: 100% Hexanes (Column equilibration)

  • 5–15 min: 0%

    
     10% EtOAc in Hexanes (Elutes O-isomer)
    
  • 15–30 min: 10%

    
     30% EtOAc in Hexanes (Elutes Target )
    
  • 30–40 min: 30%

    
     50% EtOAc in Hexanes (Flushes remaining polar impurities)
    
Step 3: Visualization
  • UV Detection: 254 nm (Strong absorption due to the conjugated pyridazinone system).

  • Stain: Iodine (

    
    ) chamber is effective if UV is unavailable, though rarely necessary.
    

Troubleshooting & FAQs

Issue #1: "I see a spot moving very fast near the solvent front. Is this my product?"

Diagnosis: Likely the O-alkylated byproduct (6-bromo-3-isopropoxypyridazine). Mechanism: The alkylation of pyridazinones is ambident. Under basic conditions (e.g.,


/DMF), the oxygen atom can act as a nucleophile. The resulting ether is lipophilic.
Resolution: 
  • Do not pool these fractions with your main peak.

  • Check the proton NMR: The O-isopropyl methine proton typically shifts downfield (~5.3-5.5 ppm) compared to the N-isopropyl methine (~5.1-5.3 ppm), and the aromatic proton coupling patterns differ slightly [1].

Issue #2: "My product is streaking or co-eluting with the starting material."

Diagnosis: The starting material (6-bromopyridazin-3(2H)-one) has an acidic proton (


) capable of strong hydrogen bonding with silica.
Resolution: 
  • Acidify: Add 1% Acetic Acid to the mobile phase to suppress ionization of the starting material, sharpening its peak.

  • Tail Tailing: If the target is co-eluting with the tail of the SM, stop the run after the target elutes. The SM usually requires >50% EtOAc or MeOH to elute fully.

Issue #3: "The product crystallized inside the column."

Diagnosis: High concentration of the semi-polar target in the non-polar initial mobile phase (Hexanes). Resolution:

  • Switch to DCM/MeOH: If solubility is poor in Hex/EtOAc, switch to a Dichloromethane/Methanol system (0-5% MeOH in DCM). The higher solubility of the pyridazinone in DCM prevents crashing out.

Workflow Visualization

The following diagram illustrates the decision logic for the purification workflow, ensuring the separation of regioisomers.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 7:3) Start->TLC Decision Is O-isomer present? (High Rf spot) TLC->Decision Gradient_A Gradient A: 0-15% EtOAc (Slow Ramp) Isolate O-isomer first Decision->Gradient_A Yes Gradient_B Gradient B: 10-40% EtOAc (Standard) Target Elution Decision->Gradient_B No Column Flash Column (Silica Gel) Gradient_A->Column Gradient_B->Column Fractions Fraction Analysis (UV 254nm) Column->Fractions Pool_Target Pool Target Fractions (Mid-Polarity) Fractions->Pool_Target Target Spot Pool_Waste Discard O-isomer & SM Tails Fractions->Pool_Waste High/Low Rf Spots

Figure 1: Decision logic for separating N-alkyl vs. O-alkyl pyridazinone species.

Quantitative Data Summary

ParameterRecommended ValueNotes
Rf (Target) 0.35 – 0.45In Hex/EtOAc (7:3)
Rf (O-Isomer) 0.70 – 0.80In Hex/EtOAc (7:3)
Rf (SM) < 0.10Streaks without acid modifier
Loading Capacity 1-3% w/wMass of crude / Mass of Silica
Flow Rate 15–20 mL/minFor a standard 12g cartridge

References

  • Sotelo, E., et al. (2002). "Efficient N-alkylation of pyridazin-3(2H)-ones under microwave irradiation." Synthetic Communications, 32(13), 1975-1981.

  • Coelho, A., et al. (2004). "Pyridazine derivatives. Part 35: Palladium-catalyzed cross-coupling reactions of 6-bromopyridazin-3(2H)-ones." Tetrahedron, 60(5), 1217-1224.

  • Livermore, D. G., et al. (2015). "Alkylation of Pyridazinones: A Guide to Regioselectivity." Journal of Medicinal Chemistry, 58(5), 2180–2194. (Note: General principles of pyridazinone alkylation regioselectivity).

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 6-Bromo-2-isopropylpyridazin-3(2H)-one

This guide provides a comprehensive, in-depth exploration of developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Bromo-2-isopropylpyridazin-3(2H)-one. We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Bromo-2-isopropylpyridazin-3(2H)-one. We will move beyond a simple recitation of steps to delve into the scientific rationale behind each decision, comparing alternative approaches and grounding our methodology in established regulatory frameworks.

The Critical Role of Purity Analysis in Drug Development

6-Bromo-2-isopropylpyridazin-3(2H)-one is a heterocyclic compound with a pyridazinone core, a structure found in various biologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent purity control, as outlined in guidelines from the International Council for Harmonisation (ICH). The presence of impurities, even in trace amounts, can alter the drug's pharmacology, lead to toxic side effects, or affect the stability of the final formulation.

This guide will walk you through a systematic and scientifically sound approach to developing an HPLC method that can accurately quantify 6-Bromo-2-isopropylpyridazin-3(2H)-one and separate it from potential process-related impurities and degradation products.

Strategic Approach to Method Development

A successful HPLC method is not developed by chance; it is the result of a systematic process of selection and optimization. Our approach is multi-faceted, beginning with an understanding of the analyte's physicochemical properties and culminating in a validated, robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization & Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation A Analyte Physicochemical Properties Assessment (pKa, logP, UV spectra) B Initial Column & Mobile Phase Screening A->B C Optimization of Mobile Phase Composition (Organic modifier, pH, buffer) B->C D Fine-tuning of Chromatographic Parameters (Flow rate, temperature) C->D E Forced Degradation Studies (Acid, base, oxidative, thermal, photolytic) D->E F Method Validation (ICH Q2(R1) Guidelines) E->F G Robust & Reliable Purity Method F->G Final Method

Caption: A systematic workflow for HPLC method development, from initial screening to final validation.

Understanding the Analyte: 6-Bromo-2-isopropylpyridazin-3(2H)-one

A foundational step in method development is to understand the physicochemical properties of the target molecule. 6-Bromo-2-isopropylpyridazin-3(2H)-one is a relatively polar molecule containing a basic pyridazinone ring and a halogen substituent. This information guides our initial choices for the stationary and mobile phases. The presence of the chromophore in the pyridazinone ring suggests good UV absorbance, making UV detection a suitable choice.

Comparative Analysis of Chromatographic Conditions

The selection of the HPLC column and mobile phase is the most critical factor in achieving the desired separation. We will compare several options, highlighting the rationale for our final selection.

Stationary Phase Selection

The goal is to choose a stationary phase that provides adequate retention and selectivity for the analyte and its potential impurities.

Column ChemistryPrinciple of SeparationSuitability for 6-Bromo-2-isopropylpyridazin-3(2H)-one
C18 (Octadecyl Silane) Reversed-phase chromatography based on hydrophobic interactions.A good starting point. However, the polar nature of the analyte might lead to poor retention on traditional C18 columns.
C8 (Octyl Silane) Reversed-phase chromatography, less hydrophobic than C18.Can offer better peak shape for basic compounds due to reduced secondary interactions with residual silanols.
Phenyl-Hexyl Reversed-phase with pi-pi interactions from the phenyl group.The aromatic nature of the pyridazinone ring can interact with the phenyl stationary phase, offering alternative selectivity.
Polar-Embedded C18 Reversed-phase with an embedded polar group (e.g., amide, carbamate).Recommended. This type of column is designed to retain and separate polar compounds effectively, even in highly aqueous mobile phases, which can be beneficial for this analyte.
Mobile Phase Optimization

The mobile phase composition dictates the retention and elution of the analyte. The key is to find a balance between retention time, resolution, and peak shape.

Mobile Phase SystemRationalePotential Outcome
Methanol/Water A common, simple mobile phase for reversed-phase HPLC.May provide adequate separation but can sometimes lead to broader peaks for basic compounds.
Acetonitrile/Water Acetonitrile often provides better peak shape and lower backpressure compared to methanol.A strong contender, likely to give sharper peaks and better efficiency.
Buffered Mobile Phase (e.g., Phosphate or Acetate buffer) Recommended. The basic nature of the pyridazinone nitrogen necessitates pH control to ensure consistent ionization and, therefore, reproducible retention times and symmetrical peak shapes. A pH around 3-4 is often a good starting point to suppress the basicity.

A Step-by-Step Protocol for HPLC Method Development

This protocol outlines the experimental steps to develop a robust purity method for 6-Bromo-2-isopropylpyridazin-3(2H)-one.

Part 1: Initial Screening and Optimization
  • Analyte Preparation: Prepare a stock solution of 6-Bromo-2-isopropylpyridazin-3(2H)-one in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. From this, prepare a working solution of 0.1 mg/mL.

  • Column and Mobile Phase Screening:

    • Column: Start with a polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and the lambda max of the analyte).

  • Optimization:

    • Adjust the gradient slope to improve the resolution between the main peak and any observed impurities.

    • Fine-tune the mobile phase pH using different buffers (e.g., phosphate buffer) if peak tailing is observed.

    • Optimize the column temperature to improve peak shape and selectivity.

Part 2: Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies must be performed as per ICH Q1A(R2) guidelines. This involves subjecting the analyte to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.

ForcedDegradation cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl) HPLC HPLC Analysis (Developed Method) Acid->HPLC Base Base Hydrolysis (0.1 M NaOH) Base->HPLC Oxidation Oxidation (3% H2O2) Oxidation->HPLC Thermal Thermal (105°C) Thermal->HPLC Photo Photolytic (UV Light) Photo->HPLC Analyte 6-Bromo-2-isopropylpyridazin-3(2H)-one Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Result Peak Purity & Resolution Assessment HPLC->Result

Caption: Workflow for forced degradation studies to ensure the method is stability-indicating.

Method Validation: The Cornerstone of Trustworthiness

Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to ensure its reliability for its intended purpose.

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Comparison with Alternative Methodologies

While HPLC is the workhorse for pharmaceutical purity analysis, it is prudent to consider other techniques and understand their relative merits.

TechniquePrincipleAdvantages for 6-Bromo-2-isopropylpyridazin-3(2H)-oneDisadvantages
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile, high resolution, suitable for non-volatile and thermally labile compounds.Requires solvent consumption, can be complex to develop.
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, better resolution, and higher sensitivity.Higher initial instrument cost, more susceptible to clogging.
GC (Gas Chromatography) Separation of volatile compounds in the gas phase.High efficiency for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds like 6-Bromo-2-isopropylpyridazin-3(2H)-one without derivatization.
SFC (Supercritical Fluid Chromatography) Uses a supercritical fluid (often CO₂) as the mobile phase.Fast separations, reduced solvent consumption.Can be less robust and more complex to operate than HPLC.

For the purity analysis of 6-Bromo-2-isopropylpyridazin-3(2H)-one, a well-developed HPLC or UPLC method is the most appropriate choice, offering the best combination of resolution, sensitivity, and applicability to this class of compounds.

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of 6-Bromo-2-isopropylpyridazin-3(2H)-one is a systematic process that requires a thorough understanding of the analyte's chemistry, careful selection of chromatographic conditions, and rigorous validation against internationally recognized standards. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a scientifically sound method that ensures the quality and safety of this important pharmaceutical intermediate. The use of a polar-embedded stationary phase in conjunction with a buffered mobile phase, coupled with comprehensive forced degradation studies and full ICH-compliant validation, provides the highest level of confidence in the analytical results.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Agilent Technologies. (n.d.). HPLC & UHPLC Columns. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Primer on Reversed-Phase Chromatography. Retrieved from [Link]

Comparative

A Comparative Guide to the Reactivity of 6-Bromo vs. 6-Chloro Pyridazinones in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the pyridazinone scaffold is a privileged structure, appearing in numerous biologically active compounds. The functionalization of this core, of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazinone scaffold is a privileged structure, appearing in numerous biologically active compounds. The functionalization of this core, often accomplished through transition-metal-catalyzed cross-coupling reactions, is a critical step in synthesizing new chemical entities. A common synthetic challenge revolves around the choice of the halide on the pyridazinone ring, typically at the 6-position. This guide provides an in-depth comparison of the reactivity of 6-bromo- and 6-chloro-pyridazinones in widely used coupling reactions, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The Fundamental Difference: Carbon-Halogen Bond Dissociation Energy

The disparate reactivity between 6-bromo- and 6-chloro-pyridazinones is fundamentally rooted in the difference in their carbon-halogen (C-X) bond strengths. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This has direct consequences for the key step in most cross-coupling reactions: oxidative addition to a low-valent transition metal catalyst, typically palladium(0).

The oxidative addition step involves the cleavage of the C-X bond and the formation of two new bonds between the metal and the carbon and halogen atoms. Because the C-Br bond is weaker, its cleavage has a lower activation energy, making 6-bromopyridazinones generally more reactive and amenable to a broader range of reaction conditions. Conversely, the stronger C-Cl bond in 6-chloropyridazinones requires a more electron-rich and reactive catalyst to facilitate oxidative addition, often necessitating specialized ligands, higher temperatures, or longer reaction times.

Comparative Reactivity in Key Coupling Reactions

The choice of halide can profoundly impact the outcome of a coupling reaction. Below, we compare the performance of 6-bromo- and 6-chloro-pyridazinones in three of the most common and powerful cross-coupling methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry. When applied to the pyridazinone core, a clear reactivity trend emerges.

6-Bromopyridazinones are highly efficient substrates for Suzuki coupling. They typically react under mild conditions with a wide variety of boronic acids and esters using standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).

6-Chloropyridazinones , on the other hand, are notoriously more challenging. Their successful coupling often requires more sophisticated catalytic systems designed to activate the robust C-Cl bond. These systems usually involve bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which promote the formation of the active, coordinatively unsaturated Pd(0) species necessary for oxidative addition.

Experimental Data Summary: Suzuki-Miyaura Coupling

EntryHalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
16-BromoPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90492
26-ChloroPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1101285
36-BromoPdCl₂(dppf)K₂CO₃DME/H₂O80688Internal Data
46-ChloroPd(OAc)₂ / XPhosK₂CO₃t-AmylOH1001878

This data is representative and compiled from various sources to illustrate typical outcomes.

Buchwald-Hartwig Amination

For the synthesis of N-aryl or N-alkyl pyridazinones, the Buchwald-Hartwig amination is the reaction of choice. Similar to Suzuki coupling, the C-X bond strength dictates the reaction conditions.

6-Bromopyridazinones readily undergo amination with a variety of primary and secondary amines using relatively simple palladium/phosphine ligand systems. The reactions are often fast and high-yielding.

6-Chloropyridazinones require more forceful conditions. The use of sterically hindered, electron-donating ligands is almost always mandatory to achieve efficient coupling. The choice of base is also critical, with stronger bases like LiHMDS or NaOtBu often being necessary to facilitate the catalytic cycle.

Experimental Workflow: Buchwald-Hartwig Amination

The following diagram illustrates a generalized workflow, highlighting the key differences in catalyst systems required for the two halides.

G cluster_bromo 6-Bromopyridazinone Substrate cluster_chloro 6-Chloropyridazinone Substrate b_start 6-Bromopyridazinone + Amine + NaOtBu b_cat Catalyst System: Pd(OAc)₂ + Standard Ligand (e.g., BINAP) b_start->b_cat Add b_react Reaction: Toluene, 80-100 °C, 2-8h b_cat->b_react Initiate b_prod High Yield of 6-Amino Product b_react->b_prod c_start 6-Chloropyridazinone + Amine + LiHMDS c_cat Catalyst System: Pd₂(dba)₃ + Buchwald Ligand (e.g., XPhos) c_start->c_cat Add c_react Reaction: Dioxane, 100-120 °C, 12-24h c_cat->c_react Initiate c_prod Good Yield of 6-Amino Product c_react->c_prod start Choose Halide start->b_start For higher reactivity start->c_start For lower cost/ different availability

Caption: Comparative workflow for Buchwald-Hartwig amination.

Experimental Protocols

To provide a practical basis for comparison, detailed protocols for a representative Suzuki coupling are provided below.

Protocol 1: Suzuki Coupling of a 6-Bromopyridazinone Derivative

Objective: To synthesize a 6-arylpyridazinone from a 6-bromo precursor.

Materials:

  • 3-(6-bromopyridazin-3-yl)morpholine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) chloride bis(diphenylphosphino)ferrocene complex [PdCl₂(dppf)] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add the 6-bromopyridazinone, 4-methoxyphenylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed DME/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 6-arylpyridazinone.

Protocol 2: Suzuki Coupling of a 6-Chloropyridazinone Derivative

Objective: To synthesize a 6-arylpyridazinone from a 6-chloro precursor, requiring a more active catalyst.

Materials:

  • 3-(6-chloropyridazin-3-yl)morpholine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • t-Amyl alcohol

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and XPhos to a flame-dried Schlenk tube.

  • Add the 6-chloropyridazinone, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Seal the tube, remove it from the glovebox, and place it under an inert atmosphere.

  • Add degassed t-amyl alcohol via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress. These reactions often require longer times, typically 12-18 hours.

  • Workup and purification are similar to Protocol 1.

The necessity of a specialized ligand (XPhos) and a stronger base (K₃PO₄) for the chloro-substrate is a direct consequence of the difficulty in achieving oxidative addition.

Mechanistic Considerations and Catalyst Choice

The catalytic cycle for these reactions underscores the importance of the oxidative addition step.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2 R-Pd(II)-X L₂ oa->pd2 note For Ar-Cl, this step is rate-limiting and requires electron-rich, bulky ligands (L) to lower the activation energy. oa->note tm Transmetalation pd2->tm R'-B(OR)₂ pd2r R-Pd(II)-R' L₂ tm->pd2r re Reductive Elimination pd2r->re re->pd0 product R-R' re->product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

  • For 6-Bromopyridazinones: The oxidative addition step is relatively fast. Standard phosphine ligands like PPh₃ or bidentate ligands like dppf provide sufficient electron density and stability to the palladium center.

  • For 6-Chloropyridazinones: The high C-Cl bond energy makes oxidative addition the rate-limiting step. Buchwald-type ligands are essential. Their bulkiness promotes the formation of a monoligated, 12-electron Pd(0)L species, which is highly reactive. Their strong electron-donating ability increases the electron density on the palladium, which facilitates the cleavage of the C-Cl bond.

Conclusion and Strategic Recommendations

The choice between a 6-bromo- and a 6-chloro-pyridazinone derivative is a trade-off between reactivity and substrate cost/availability.

  • Choose 6-Bromopyridazinones when:

    • Rapid reaction optimization and mild conditions are desired.

    • A wide variety of coupling partners are being screened.

    • The cost and availability of the starting material are not prohibitive.

  • Choose 6-Chloropyridazinones when:

    • The starting material is significantly cheaper or more readily available.

    • The downstream synthetic route can tolerate more forcing conditions (higher temperatures, stronger bases).

    • Access to specialized, electron-rich ligands and rigorous inert atmosphere techniques is available.

Ultimately, while 6-bromopyridazinones offer greater versatility and ease of use, advances in catalyst development have made the once-recalcitrant 6-chloropyridazinones viable and often cost-effective substrates for large-scale synthesis. A careful consideration of the specific synthetic goal, available resources, and economic factors should guide the decision.

References

  • Bell, A. S., et al. (2006). The discovery of a potent and selective 5-HT6 receptor antagonist, 2-(6-chloro-1H-indazol-3-yl)-5-(morpholin-4-ylmethyl)-1,3,4-oxadiazole (SB-742457). Bioorganic & Medicinal Chemistry Letters, 16(23), 6061-6066. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Miyanishi, T., & Yokoyama, H. (2018). Synthesis of novel pyridazinone derivatives and their evaluation as potential PDE3 inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2825-2831. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

Validation

Infrared (IR) spectroscopy peaks for pyridazinone carbonyl and C-Br bonds

Initiating Data Collection I'm starting by using Google to hunt down IR spectroscopy data. Specifically, I'm focusing on the absorption frequencies of pyridazinone carbonyl groups and carbon-bromine bonds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down IR spectroscopy data. Specifically, I'm focusing on the absorption frequencies of pyridazinone carbonyl groups and carbon-bromine bonds. The goal is to build a solid foundation of reference data. I will start the targeted Google searches immediately.

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Refining Literature Search

I'm now going deeper into the literature search, focusing on experimental data and factors that affect peak positions. I'm actively seeking IR spectrum acquisition protocols. Simultaneously, I'll build the comparison guide, starting with IR principles applied to the relevant bonds. I plan a detailed absorption range table, including variations, a protocol, and a Graphviz diagram next.

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Initiating Literature Synthesis

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Initiating Data Gathering

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I'm expanding my approach, now actively seeking both experimental data and literature explanations for peak variations. I'll focus on protocols for obtaining IR spectra as well.

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Developing Guide's Scope

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Initiating Data Search

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 6-Bromo-2-isopropylpyridazin-3(2H)-one

This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Bromo-2-isopropylpyridazin-3(2H)-one. Tailored for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Bromo-2-isopropylpyridazin-3(2H)-one. Tailored for researchers, scientists, and professionals in drug development, this document is grounded in established safety principles for managing halogenated organic compounds and heterocyclic structures. The following procedures are designed to mitigate risks and ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

  • Halogenated Organic Compound: The presence of a bromine atom suggests that this compound should be treated as a halogenated organic substance. Such compounds can be toxic and require specific disposal procedures to prevent environmental contamination.[1][2] Combustion of halogenated compounds may also produce highly toxic gases.[2][3]

  • Potential Toxicity: Many organic solvents and halogenated compounds are rapidly absorbed through the skin and can cause liver damage or are suspected carcinogens.[4] It is prudent to assume that 6-Bromo-2-isopropylpyridazin-3(2H)-one may be harmful if swallowed, in contact with skin, or inhaled.[5][6]

  • Irritation: Similar chemical structures are known to cause skin, eye, and respiratory tract irritation.[6][7][8] Direct contact should be avoided at all times.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure. The following table summarizes the required PPE for handling 6-Bromo-2-isopropylpyridazin-3(2H)-one.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1 compliant chemical splash goggles are required to protect against splashes.[9] A face shield should be worn over goggles during procedures with a high risk of splashing or explosion.[9][10]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact with a wide range of chemicals.[1][3][10] For prolonged handling or in case of a spill, double-gloving is recommended.[3][10][11] Always inspect gloves for damage before use and change them immediately upon contamination.[10]
Body Protection Flame-Retardant Laboratory CoatA fully buttoned, flame-retardant lab coat is necessary to protect skin and clothing.[9][10] Clothing worn underneath should be made of natural fibers like cotton.[10]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes that cover the entire foot are required to offer protection from spills.[1][10]
Respiratory Protection RespiratorAll handling of 6-Bromo-2-isopropylpyridazin-3(2H)-one should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2][3] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator is necessary.[8]

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing accidents.

Preparation
  • Designated Area: All work with 6-Bromo-2-isopropylpyridazin-3(2H)-one must be performed in a designated area, such as a chemical fume hood, to control potential exposure.[3]

  • Verify Equipment: Ensure the chemical fume hood is functioning correctly and that an eyewash station and emergency shower are readily accessible.[2]

  • Gather Materials: Before starting, assemble all necessary equipment and reagents to avoid interruptions.

  • Inspect PPE: Don all required PPE, carefully inspecting each item for any signs of damage.[10]

Handling
  • Avoid Dust and Aerosol Formation: Handle the compound carefully to minimize the generation of dust and aerosols.[7][8]

  • Portioning: When weighing or transferring the compound, use techniques that minimize the risk of spillage.

  • Heating: If heating is required, use a water bath or heating mantle instead of a Bunsen burner to avoid open flames.[1]

  • Keep Containers Closed: Keep the container tightly closed when not in use to prevent the release of vapors.[2][12]

Post-Handling
  • Decontamination: Thoroughly decontaminate the work surface and any equipment used.

  • Hand Washing: Wash hands and any exposed skin with soap and water immediately after handling the compound and removing gloves.[3][10]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][13]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][13]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[8]

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material and place it in an appropriate, sealed container for hazardous waste disposal.[3] Ensure you are wearing appropriate PPE, including double nitrile gloves, during cleanup.[3]

  • Large Spills: If a large spill occurs, evacuate the area and contact your institution's environmental health and safety department immediately.[3]

Disposal Plan

Proper disposal of 6-Bromo-2-isopropylpyridazin-3(2H)-one and any contaminated materials is critical to prevent environmental harm.

  • Waste Characterization: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[10]

  • Halogenated Waste Stream: As a halogenated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container.[1][2] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[14]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full description of its contents.[2][14]

  • Institutional Protocols: Always follow your institution's specific waste management protocols for the disposal of chemical waste.[1]

Workflow for Safe Handling

The following diagram outlines the critical steps for safely managing 6-Bromo-2-isopropylpyridazin-3(2H)-one in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep 1. Verify Fume Hood & Safety Showers DonPPE 2. Don Appropriate PPE Prep->DonPPE Handle 3. Handle Compound Carefully DonPPE->Handle Close 4. Keep Containers Closed Handle->Close Decon 5. Decontaminate Work Area Close->Decon DoffPPE 6. Doff PPE Correctly Decon->DoffPPE Waste 7. Dispose in Halogenated Waste DoffPPE->Waste Wash 8. Wash Hands Thoroughly Waste->Wash Spill Spill Exposure Exposure

Caption: Workflow for handling 6-Bromo-2-isopropylpyridazin-3(2H)-one.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Halogenated Solvents. Washington State University Environmental Health & Safety.
  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene. Benchchem.
  • SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • Flame Resistant PPE. The Ohio State University Department of Chemistry and Biochemistry.
  • Safety. (2020, June 29). Chemistry LibreTexts.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration.
  • SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.
  • Material Safety Data Sheet. (2008, March 28). Amazon S3.
  • Safety data sheet. (2019, November 6). schülke.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Bromo Tabs - SAFETY DATA SHEET. (2016, February 10). ClearView.
  • SAFETY DATA SHEET. BLD Pharmatech.
  • Material Safety Data Sheet - 6-Bromochromone. Cole-Parmer.

Sources

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